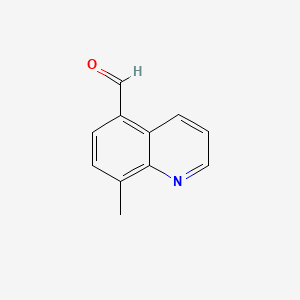

8-Methylquinoline-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

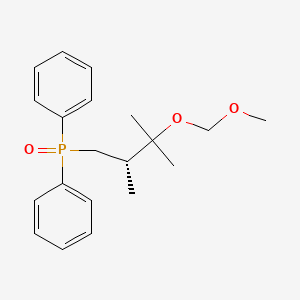

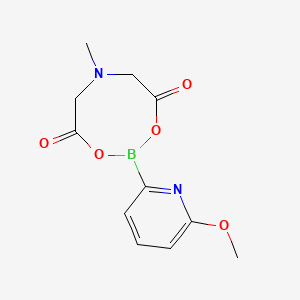

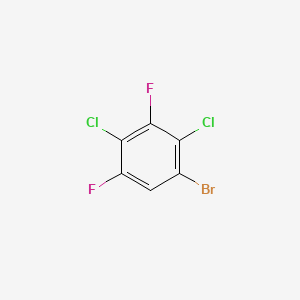

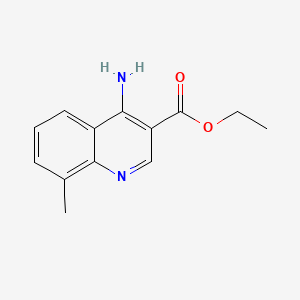

8-Methylquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H9N . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, has been a subject of research. Classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods have been used . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde . Additionally, Duff and Vilsmeier-Haack reactions were used in the double formylation of quinoline derivatives .Molecular Structure Analysis

The molecular structure of 8-Methylquinoline-5-carbaldehyde is characterized by a benzene ring fused with a pyridine moiety . The presence of a methyl group facilitates oxidation .Chemical Reactions Analysis

Quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, have shown substantial biological activities. The chemical reactions of these compounds depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Methylquinoline-5-carbaldehyde serves as a key scaffold in medicinal chemistry due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its derivatives have been explored for various therapeutic potentials, including:

- Antimicrobial Activity : Quinoline derivatives exhibit significant activity against various microbial species, with modifications at the quinoline ring enhancing this effect .

- Anticancer Properties : The compound’s derivatives are being investigated for their potential to inhibit cancer cell growth and proliferation .

- Neurodegenerative Diseases : Due to its ability to chelate metals, it may have applications in treating conditions like Alzheimer’s disease .

Materials Science

In materials science, 8-Methylquinoline-5-carbaldehyde derivatives are utilized for their electronic properties, which are crucial in the development of:

- Organic Light-Emitting Diodes (OLEDs) : As electron carriers that can improve the efficiency of OLEDs .

- Sensors : The compound’s ability to form complexes with metals can be harnessed in sensor technology .

Environmental Science

The environmental applications of 8-Methylquinoline-5-carbaldehyde are linked to its reactivity and ability to form complexes, which can be used for:

- Water Purification : Its derivatives can act as disinfectants and antiseptics, potentially useful in water treatment processes .

- Pollution Monitoring : The compound’s sensitivity to various metal ions makes it suitable for monitoring environmental pollutants .

Analytical Chemistry

In analytical chemistry, 8-Methylquinoline-5-carbaldehyde is valuable for:

- Chemosensors : Its derivatives can be used to detect the presence of metal ions in samples, which is important for both environmental and biological analyses .

- Spectroscopic Studies : The compound’s unique spectroscopic properties allow for its use in studying molecular interactions and structures .

Organic Synthesis

As a versatile intermediate in organic synthesis, 8-Methylquinoline-5-carbaldehyde is involved in:

- Schiff Base Formation : It reacts with amines to form Schiff bases, which are important intermediates in organic synthesis .

- Catalysis : Its derivatives can act as ligands in catalytic processes, facilitating various chemical transformations .

Biochemistry

In the field of biochemistry, the compound’s derivatives are explored for:

- Enzyme Inhibition : By mimicking the structure of natural substrates, they can serve as inhibitors for certain enzymes, providing insights into enzyme mechanisms .

- Protein Interaction Studies : The compound can be used to study protein-ligand interactions, which are fundamental in understanding biological processes .

Wirkmechanismus

Target of Action

8-Methylquinoline-5-carbaldehyde, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are widely found in nature and are utilized in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, and antimycobacterial effects .

Pharmacokinetics

There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Safety and Hazards

Zukünftige Richtungen

Quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, have shown substantial biological activities and have potential therapeutic value. They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Eigenschaften

IUPAC Name |

8-methylquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHKBNASKENCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679749 |

Source

|

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylquinoline-5-carbaldehyde | |

CAS RN |

1211501-08-4 |

Source

|

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)